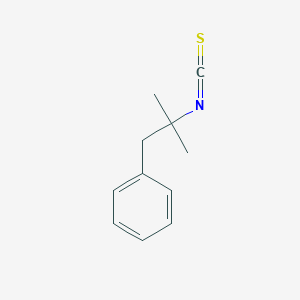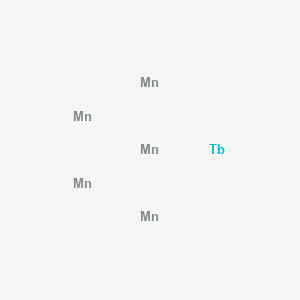
Manganese--terbium (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese–terbium (5/1) is a coordination compound that combines manganese and terbium in a specific ratio This compound is of interest due to its unique magnetic and electronic properties, which make it useful in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese–terbium (5/1) can be synthesized through various methods, including co-precipitation and coordination chemistry techniques. One common method involves the oxidation reaction of manganese(II) acetate tetrahydrate with terbium(III) nitrate hexahydrate in acetonitrile in the presence of 4-(methylthio)benzoic acid. This reaction yields a polynuclear complex with a specific structure .
Industrial Production Methods: Industrial production of manganese–terbium (5/1) typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and solvent extraction to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Manganese–terbium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and terbium, as well as the ligands present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–terbium (5/1) include oxidizing agents such as nitric acid and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of manganese–terbium (5/1) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions can result in the exchange of ligands, leading to new coordination compounds with different properties.
Aplicaciones Científicas De Investigación
Manganese–terbium (5/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, manganese–terbium (5/1) is being explored for its potential use in imaging techniques such as magnetic resonance imaging (MRI) due to its magnetic properties . Additionally, the compound’s ability to interact with biological molecules makes it a candidate for drug delivery systems and therapeutic agents.
In industry, manganese–terbium (5/1) is used in the development of advanced materials, including magnetic materials and electronic devices. Its unique electronic properties make it suitable for applications in sensors, data storage, and other high-tech devices.
Mecanismo De Acción
The mechanism of action of manganese–terbium (5/1) involves its interaction with molecular targets and pathways within the system it is applied to. In biological systems, the compound can interact with various proteins and enzymes, influencing their activity and leading to specific biological effects. The magnetic properties of manganese–terbium (5/1) also play a role in its mechanism of action, particularly in imaging applications where it enhances contrast and signal detection .
Comparación Con Compuestos Similares
Manganese–terbium (5/1) can be compared with other similar compounds, such as manganese–gadolinium and manganese–dysprosium complexes. These compounds share some properties with manganese–terbium (5/1) but also have distinct differences. For example, manganese–gadolinium complexes are known for their use in MRI contrast agents, while manganese–dysprosium complexes are studied for their magnetic and electronic properties .
The uniqueness of manganese–terbium (5/1) lies in its specific combination of manganese and terbium, which results in a compound with unique magnetic and electronic properties that are not found in other similar compounds. This makes it a valuable material for various scientific and industrial applications.
Conclusion
Manganese–terbium (5/1) is a compound with significant potential in various fields due to its unique properties. Its synthesis, chemical reactions, and applications in scientific research and industry make it a compound of great interest. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future developments.
Propiedades
Número CAS |
63706-00-3 |
|---|---|
Fórmula molecular |
Mn5Tb |
Peso molecular |
433.61557 g/mol |
Nombre IUPAC |
manganese;terbium |
InChI |
InChI=1S/5Mn.Tb |
Clave InChI |
FMNJHKGNVNVQAS-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Mn].[Mn].[Mn].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)

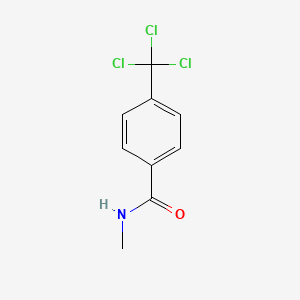
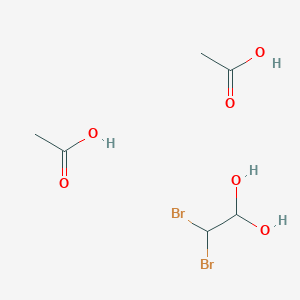
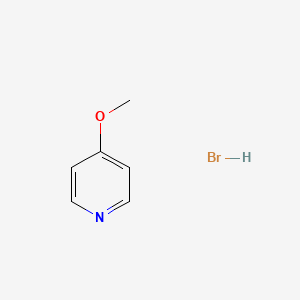
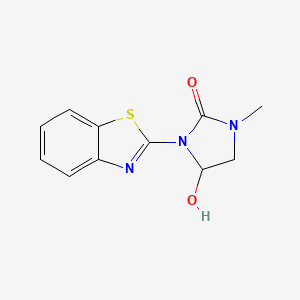
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
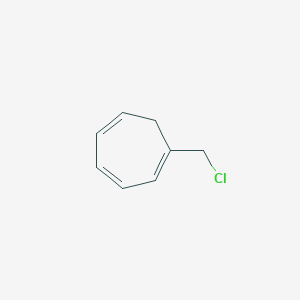
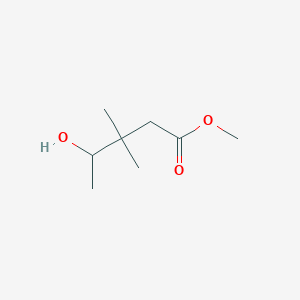
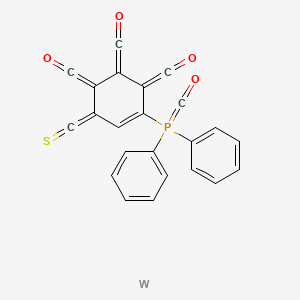
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

